Scandium acetate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Scandium acetate hydrate is an inorganic compound with the chemical formula

Sc(CH3COO)3⋅xH2O

. It is a colorless, water-soluble solid that exists in both anhydrous and hydrated forms. This compound is notable for its use in various scientific and industrial applications due to its unique properties and reactivity.Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Scandium acetate hydrate can be synthesized by reacting scandium hydroxide or scandium oxide with acetic acid. The general reaction is as follows:

Sc(OH)3+3CH3COOH→Sc(CH3COO)3+3H2O

Alternatively, scandium oxide can be used:

Sc2O3+6CH3COOH→2Sc(CH3COO)3+3H2O

Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled reaction of scandium oxide with acetic acid under specific temperature and pressure conditions to ensure high yield and purity. The resulting solution is then crystallized to obtain the hydrated form.

Analyse Chemischer Reaktionen

Types of Reactions: Scandium acetate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form scandium oxide.

Reduction: It can be reduced under specific conditions to yield elemental scandium.

Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: High temperatures are typically required to decompose this compound into scandium oxide.

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Ligands such as chloride ions (Cl-) can replace acetate groups in the presence of suitable solvents and conditions.

Major Products:

Scandium oxide (Sc2O3): Formed upon oxidation.

Elemental scandium (Sc): Obtained through reduction.

Scandium chloride (ScCl3): Produced via substitution reactions.

Wissenschaftliche Forschungsanwendungen

Scandium acetate hydrate is utilized in various fields due to its versatile properties:

Chemistry: Used as a precursor for synthesizing other scandium compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential in biological imaging and as a component in certain biomaterials.

Medicine: Explored for its use in radiopharmaceuticals and cancer treatment due to its unique radiological properties.

Industry: Employed in the production of high-performance materials, such as scandium-aluminum alloys, which are used in aerospace and sporting goods.

Wirkmechanismus

The mechanism by which scandium acetate hydrate exerts its effects depends on the specific application. In catalysis, scandium ions can coordinate with reactants, facilitating various chemical transformations. In biological systems, scandium ions can interact with biomolecules, potentially altering their structure and function. The exact molecular targets and pathways involved vary widely based on the context of use.

Vergleich Mit ähnlichen Verbindungen

Scandium acetate hydrate can be compared with other metal acetates and scandium compounds:

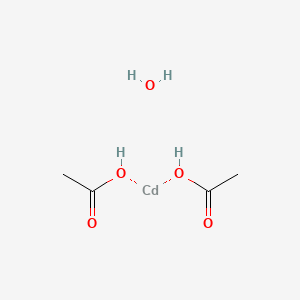

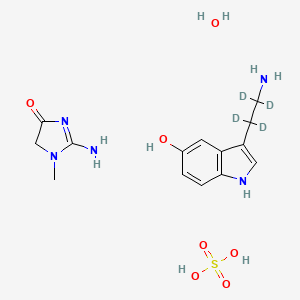

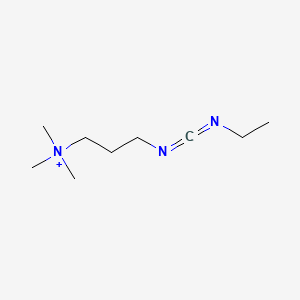

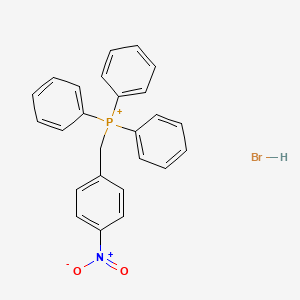

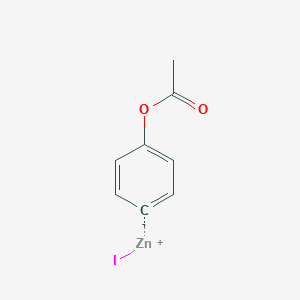

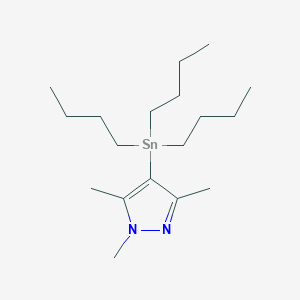

Similar Compounds:

Uniqueness: this compound is unique due to its specific coordination chemistry and the properties imparted by the scandium ion. Its solubility, reactivity, and ability to form stable complexes make it particularly valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel |

C6H14O7Sc |

|---|---|

Molekulargewicht |

243.13 g/mol |

IUPAC-Name |

acetic acid;scandium;hydrate |

InChI |

InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

InChI-Schlüssel |

NAXGMQHCOOEQLP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)

![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)

![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)